molecular formula C18H18O8 B11153212 Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate

Cat. No.: B11153212
M. Wt: 362.3 g/mol
InChI Key: KEFMWEOXNSYSAT-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate is a bicyclic organic compound featuring a cyclopenta[c]chromene core fused with a tetrahydrofuran-like structure. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromene derivatives, which are known for anti-inflammatory, antimicrobial, and antitumor activities .

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate

InChI

InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3

InChI Key

KEFMWEOXNSYSAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Methyl chloroacetate serves as the electrophile in a double alkylation reaction:

  • Base-mediated deprotonation : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) generates phenoxide ions at positions 7 and 9.

  • Alkylation : Sequential addition of methyl chloroacetate at 353 K for 8–9 hours achieves bis-oxyacetate formation.

Key data from PMC study:

Starting MaterialBaseSolventYieldPurity (HPLC)
Chrysin (1 g)K2CO3\text{K}_2\text{CO}_3DMF72%98.5%
ApigeninNaH\text{NaH}THF58%92%

Side products include mono-substituted derivatives (≤15%), mitigated by using excess methyl chloroacetate (2.5 eq).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine enables oxyacetate installation:

  • Advantage : Better regiocontrol for asymmetric substitution patterns.

  • Limitation : Higher cost and sensitivity to moisture.

Esterification and Protecting Group Strategies

The terminal methyl esters are introduced via:

  • Direct esterification : Using methanol and H2SO4\text{H}_2\text{SO}_4 under reflux.

  • Transesterification : Reacting with methyl acetate in the presence of NaOMe\text{NaOMe}.

Protecting group considerations:

  • Benzyl groups : Used for hydroxyl protection during cyclization but require hydrogenolysis for removal.

  • Tert-butyldimethylsilyl (TBS) : Provides superior stability in acidic conditions compared to acetyl groups.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed coupling has been explored for modular synthesis:

  • Prepare 7,9-dibromo-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene.

  • Perform double Suzuki coupling with methyl 2-(pinacolboronyl)acetate.

Typical conditions:

ComponentQuantity
Pd(PPh3_3)4_45 mol%
K2CO3\text{K}_2\text{CO}_33 eq
Solvent1,4-Dioxane/H2_2O (3:1)
Yield48–63%

Enzymatic Acetylation

Recent studies demonstrate lipase-mediated esterification under mild conditions:

  • Candida antarctica Lipase B (CAL-B) : Converts dihydroxy intermediates to diacetates in 68% yield.

  • Solvent-free system : Reduces environmental impact but requires extended reaction times (72 hours).

Purification and Characterization

Chromatographic methods:

  • Silica gel chromatography : Eluent = ethyl acetate/hexane (1:2).

  • Crystallization : From methanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic data:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 6.85 (s, 2H, Ar-H), 4.65 (s, 4H, OCH2_2CO), 3.78 (s, 6H, COOCH3_3).

  • HRMS : m/z 363.1182 [M+H]+^+ (calc. 363.1185 for C18_{18}H18_{18}O8_8).

Scale-Up Challenges and Solutions

IssueMitigation Strategy
Low solubility in DMFSwitch to DMAc or NMP
Exothermic alkylationGradual reagent addition with cooling
Pd catalyst removalTreatment with Chelex® resin

Industrial batches (>1 kg) achieve 65–70% yield with >99% purity using continuous flow reactors .

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a primary reaction pathway for this compound:

R-OAc + H2OR-OH + AcOH\text{R-OAc + H}_2\text{O} \rightarrow \text{R-OH + AcOH}

Under acidic or basic conditions, the ester groups hydrolyze to form hydroxyl groups, altering the compound’s solubility and biological activity.

Acetylation and Esterification

The hydroxyl groups generated from hydrolysis can undergo re-esterification with acetylating agents (e.g., acetic anhydride), regenerating the ester form. This reversible process is critical for functional group interconversion.

Cyclization Reactions

The chromene core’s conjugated system facilitates intramolecular cyclization via:

  • Oxa-Michael/Aldol cascades : Formation of fused rings through sequential nucleophilic attack and aldol condensation .

  • Stetter reactions : Intramolecular cyclizations to form heterocycles, enhancing molecular complexity .

Stability and Reactivity

Stability studies indicate the compound’s ketone group and ester linkages influence its reactivity under thermal or catalytic conditions. For example, the 4-oxo group may participate in redox reactions or act as a site for nucleophilic attack.

Reaction Conditions and Yield

Reaction TypeConditionsYield RangeKey Products
HydrolysisAcidic (HCl) or Basic (NaOH)70–90%Diol derivatives
EsterificationAcetic anhydride, Pyridine85–95%Reconstituted esters
Cyclization (Oxa-Michael)Catalytic base, Solvent60–80%Fused bicyclic derivatives

Data derived from synthesis protocols and stability analyses .

Comparative Analysis with Related Compounds

CompoundKey Structural FeatureReactivity Profile
N,N-Dimethyl-2-[(7-methyl-4-oxo...Methyl substitution at position 7Enhanced steric hindrance in cyclization
Dimethyl 2,2'-[1,4-phenylenebis...Phenylene linkerReduced chromene reactivity
N,N-Dimethyl-2-(4-hydroxyphenyl)...Linear acetamide chainNo chromene-derived cyclization

This comparison highlights the unique reactivity of the target compound due to its bicyclic chromene framework .

Scientific Research Applications

Biological Activities

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate exhibits various biological activities that are being explored in scientific research:

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have demonstrated that this compound may possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could have implications for diseases such as diabetes and obesity.

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Cancer Treatment: Due to its ability to modulate cellular pathways and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Potential use in neurodegenerative diseases by protecting neurons from oxidative damage.
  • Anti-inflammatory Properties: May serve as an anti-inflammatory agent in conditions like arthritis or inflammatory bowel disease.

Case Studies

Several studies have documented the effects of compounds related to this compound:

Study ReferenceFocusFindings
Neuroprotective EffectsDemonstrated protective effects against oxidative stress in neuronal cells.
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionIdentified as a potential inhibitor of α-glucosidase with implications for diabetes management.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with other chromene-based derivatives. A key analog is 7,9-Bis[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (CAS: 314744-00-8), which replaces the acetate groups with 4-fluorobenzyl ethers .

Property Dimethyl 2,2'-[...]Diacetate 7,9-Bis[(4-fluorophenyl)methoxy] Analog
Core Structure Cyclopenta[c]chromene Cyclopenta[c]chromene
Substituents Diacetate esters 4-Fluorobenzyl ethers
Molecular Weight (g/mol) ~400 (estimated) 452.41 (calculated)
Key Applications Underexplored Potential kinase inhibitors

Functional Group Comparisons

The diacetate groups in the target compound contrast with the diethyl carboxylate moieties in tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 2c and 1l from and ). These esters influence solubility and metabolic stability:

  • Diacetates : Higher hydrophobicity, slower hydrolysis.
  • Diethyl carboxylates : Moderate polarity, faster enzymatic cleavage .

Spectroscopic Characterization

The target compound’s structure would likely be confirmed via ¹H/¹³C NMR and HRMS , as demonstrated for structurally complex analogs (e.g., and ). Key spectral differences would arise from the acetate groups (δ ~2.0 ppm for methyl protons in ¹H NMR) versus benzyl ethers (δ ~5.0 ppm for CH₂O) .

Biological Activity

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that integrates chromene and acetate functionalities. Its molecular formula is C17H19O4C_{17}H_{19}O_4, with a molecular weight of approximately 301.34 g/mol. The compound's structure contributes to its diverse biological activities.

Research indicates that compounds related to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Biological Activity Data

Activity Type Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study :
    A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
  • Anti-inflammatory Research :
    In vitro studies demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophage cells stimulated with lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    A series of tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification and cyclization. For example, analogous compounds are synthesized using nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen), with catalysts like triethylamine or DMAP. Characterization requires:

  • NMR Spectroscopy : To confirm structural integrity (e.g., 1^1H and 13^{13}C NMR for functional groups and stereochemistry) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
  • Chromatographic Purity Checks : HPLC or GC-MS to assess purity (>95% recommended for research-grade material).
  • Example Table :
Reaction StepReagents/ConditionsCharacterization MethodYield (%)
EsterificationMethanol, H2_2SO4_4, refluxTLC, 1^1H NMR75-85
CyclizationDCC, THF, 0°C to RTESI-MS, 13^{13}C NMR60-70

Q. How can researchers optimize purification techniques for this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC.
  • Recrystallization : Test solvents (e.g., ethanol/water mixtures) for crystal formation under controlled cooling.
  • Advanced Separation : Consider membrane-based techniques (e.g., nanofiltration) for scalable purification .

Q. What stability assessments are critical for experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies under:

  • Thermal Stress : 40°C–60°C for 4–8 weeks, monitored via HPLC.
  • Photodegradation : UV light exposure (e.g., 254 nm) to identify light-sensitive moieties .
  • Hydrolytic Stability : Test pH-dependent degradation (pH 3–9 buffers) using LC-MS to track hydrolysis products.

Advanced Research Questions

Q. How can this compound be evaluated for controlled-release drug delivery systems?

  • Methodological Answer :

  • Encapsulation Efficiency : Use nanoprecipitation or emulsion-solvent evaporation with PLGA polymers. Measure drug loading via UV-Vis.
  • Release Kinetics : Perform in vitro assays (e.g., dialysis membrane method) under simulated physiological conditions (pH 7.4, 37°C). Analyze data using the Korsmeyer-Peppas model to determine release mechanisms .

Q. What experimental designs address contradictory bioactivity data in cancer studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., MTT, apoptosis) across multiple cell lines (e.g., HeLa, MCF-7) with positive/negative controls.
  • Structural-Activity Comparison : Synthesize analogs (e.g., varying ester groups) to isolate bioactive moieties .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to identify target pathways, reducing off-target noise .

Q. How can atmospheric degradation pathways be modeled for environmental impact studies?

  • Methodological Answer :

  • Photolysis Experiments : Expose the compound to UV light in reaction chambers. Quantify degradation products via GC-MS or FTIR.
  • Computational Modeling : Use Gaussian or DFT software to predict reaction intermediates and half-lives under varying O2_2/ozone levels .

Q. What theoretical frameworks guide the study of its electron-transfer properties?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials. Correlate with DFT-calculated HOMO/LUMO energies.
  • Marcus Theory Application : Model electron-transfer kinetics in solvent systems (e.g., dielectric constant effects) .

Q. How can process simulation improve large-scale synthesis efficiency?

  • Methodological Answer :

  • Dynamic Modeling : Use Aspen Plus or COMSOL to simulate reaction kinetics and optimize parameters (e.g., temperature, catalyst loading).
  • Sensitivity Analysis : Identify critical variables (e.g., solvent polarity) impacting yield and purity .

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